

Application of 1-Adamantaneethanol in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest		
Compound Name:	1-Adamantaneethanol	
Cat. No.:	B128954	Get Quote

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Introduction

1-Adamantaneethanol is a key building block in medicinal chemistry, prized for its unique, rigid, and lipophilic adamantane cage. This structural motif is incorporated into drug candidates to enhance their pharmacological profiles, including improving bioavailability and metabolic stability. Derivatives of **1-adamantaneethanol** have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and neurological effects. These application notes provide a comprehensive overview of the use of **1-adamantaneethanol** in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

I. Therapeutic Applications and Quantitative Data

The adamantane scaffold, introduced via **1-adamantaneethanol**, has been successfully utilized to develop potent therapeutic agents. The following tables summarize the quantitative data for various **1-adamantaneethanol** derivatives across different therapeutic areas.

Antiviral Activity

Derivatives of **1-adamantaneethanol** have shown significant activity against a range of viruses, most notably Influenza A. The primary mechanism for many of these compounds is the



inhibition of the M2 proton channel, a crucial component in the viral replication cycle.

Table 1: Antiviral Activity of **1-Adamantaneethanol** Derivatives against Influenza A Virus (H3N2)

Compound	50% Inhibitory Concentration (IC50) in MDCK cells (µg/mL)	50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL)	Selectivity Index (SI = CC50/IC50)
Amantadine	12.5	> 100	> 8
Rimantadine	10.0	> 100	> 10
Glycyl-rimantadine (4b)	7.5	> 100	> 13.3
Leucyl-rimantadine (4d)	15.0	> 100	> 6.7
Tyrosyl-rimantadine (4j)	> 100	> 100	-

Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[1]

Antimicrobial Activity

The lipophilic nature of the adamantane cage allows for effective interaction with bacterial cell membranes, leading to potent antimicrobial activity.

Table 2: Antimicrobial Activity of **1-Adamantaneethanol** Derivatives



Compound	Target Organism	Minimum Inhibitory Concentration (MIC) (μg/mL)
4-(adamant-1- ylmethoxycarbonyl)-N-(5- carboxypentamethylene)phthal imide	Staphylococcus aureus	0.022
4-(adamant-1- ylmethoxycarbonyl)-N-(L- alanyl)phthalimide	Staphylococcus aureus	0.05
Derivative 9 (Schiff base with 4-nitrophenyl moiety)	Staphylococcus epidermidis ATCC 12228	62.5
Hydrazide of 1- adamantanecarboxylic acid (19)	Gram-negative bacteria	125-500

Data compiled from studies on the synthesis and antimicrobial activity of new adamantane derivatives.[2][3]

Anticancer Activity

Adamantyl isothiourea derivatives have emerged as promising anticancer agents, with demonstrated efficacy against hepatocellular carcinoma.

Table 3: Anticancer Activity of Adamantyl Isothiourea Derivatives

Compound	Target Cell Line	IC50 (μM)
Adamantyl Isothiourea Derivative 5	Hep-G2 (Hepatocellular Carcinoma)	7.70
Adamantyl Isothiourea Derivative 6	Hep-G2 (Hepatocellular Carcinoma)	3.86

Data from a study on adamantane-linked isothiourea derivatives.[4]



II. Experimental ProtocolsSynthesis of a Bioactive Derivative from 1-Adamantaneethanol

This protocol describes the synthesis of 4-((2-(adamantan-1-yl)ethoxy)carbonyl)phthalic anhydride, a derivative of **1-adamantaneethanol** with potential for further modification into various bioactive molecules.

Materials:

- 1-Adamantaneethanol
- Trimellitic anhydride chloride
- Pyridine (anhydrous)
- · Dichloromethane (DCM, anhydrous)
- Magnetic stirrer and heating mantle
- Round bottom flask
- · Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- To a solution of **1-Adamantaneethanol** (1.0 eq) in anhydrous DCM in a round bottom flask, add anhydrous pyridine (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.



- Slowly add a solution of trimellitic anhydride chloride (1.0 eq) in anhydrous DCM to the flask with constant stirring.
- Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
- After cooling, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

In Vitro Antiviral Efficacy Testing: Plaque Reduction Assay

This assay is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (IC50).

Materials:

- · Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus stock
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Agarose
- Test compounds (1-adamantaneethanol derivatives)
- · 6-well plates
- Crystal violet staining solution



Formalin (10%)

Procedure:

- Seed MDCK cells in 6-well plates and grow to confluence.
- Prepare serial dilutions of the test compounds in serum-free DMEM.
- Pre-incubate the influenza A virus stock with each compound dilution for 1 hour at 37 °C.
- Infect the confluent MDCK cell monolayers with the virus-compound mixture for 1 hour at 37
 °C.
- Remove the inoculum and overlay the cells with a mixture of 2x DMEM, 1% agarose, and the corresponding concentration of the test compound.
- Incubate the plates at 37 °C in a 5% CO2 incubator until viral plaques are visible (typically 2-3 days).
- Fix the cells with 10% formalin for at least 1 hour.
- Remove the agarose overlay and stain the cells with crystal violet solution.
- Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

- MDCK cells
- DMEM with 10% FBS
- Test compounds



- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed MDCK cells in a 96-well plate and incubate overnight.
- Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37 °C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[1][5]

III. Signaling Pathways and Mechanisms of Action Anticancer Activity: Inhibition of TLR4-MyD88-NF-кB Signaling Pathway

Adamantyl isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated signaling pathway. This pathway is implicated in inflammation-driven cancer progression.





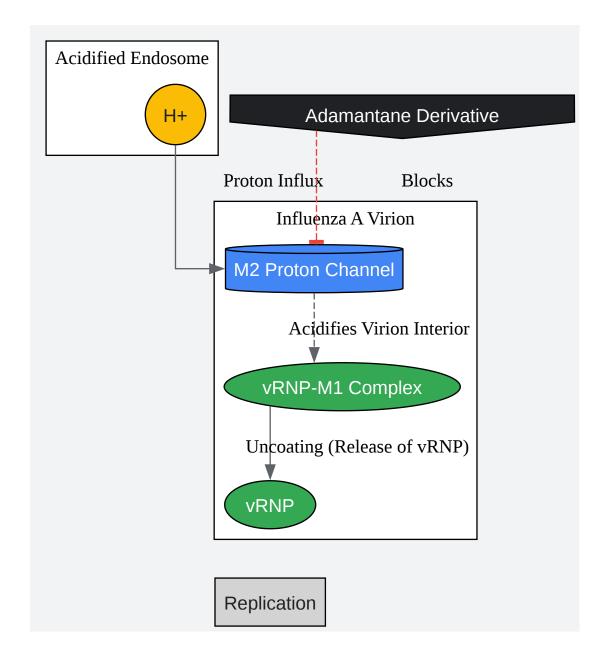
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Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.

Antiviral Mechanism: Inhibition of Influenza A M2 Proton Channel

The antiviral activity of many adamantane derivatives against Influenza A is attributed to the blockade of the M2 proton channel, which is essential for viral uncoating.





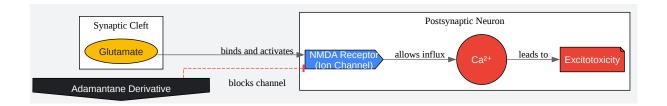
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Caption: Mechanism of adamantane derivatives blocking the Influenza A M2 proton channel.

Neurological Effects: NMDA Receptor Antagonism

In the context of neurological disorders, certain adamantane derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and preventing excitotoxicity.





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Caption: Adamantane derivatives as NMDA receptor antagonists in neurological disorders.

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